tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
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Overview
Description
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure. It is primarily used in research settings and has various applications in chemistry, biology, and industry. The compound’s molecular formula is C15H24N4O2, and it has a molecular weight of 292.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common reagents used in the synthesis include tert-butyl esters, azides, and various catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the tricyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst; conducted under atmospheric or elevated pressures.
Substitution: Various nucleophiles such as amines or thiols; reactions often require solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .
Scientific Research Applications
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate
- 4,4,4-Tri-tert-Butyl-2,2:6,2-terpyridine
Uniqueness
tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate stands out due to its unique tricyclic structure, which imparts specific reactivity and binding properties. This makes it particularly valuable in research settings where precise molecular interactions are required .
Properties
Molecular Formula |
C15H24N4O2 |
---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene-11-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-10-8-19-12-5-6-18(14(20)21-15(2,3)4)9-11(12)7-16-13(19)17-10/h8,11-12H,5-7,9H2,1-4H3,(H,16,17) |
InChI Key |
CUVXARSSEWRYMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3CCN(CC3CNC2=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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